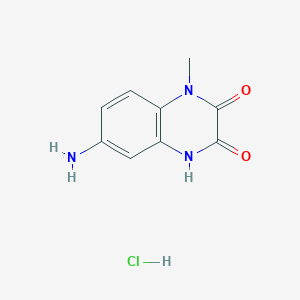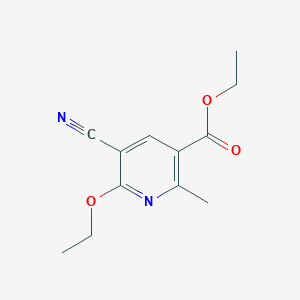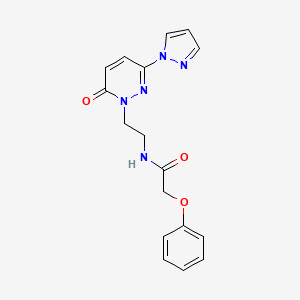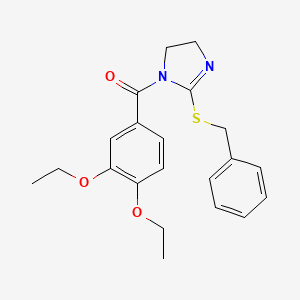
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride
Übersicht
Beschreibung
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound that is widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds, which results in the formation of a complex that exhibits strong fluorescence. The exact mechanism of charge transport in this compound is also not well understood, but it is believed to involve the delocalization of electrons through the quinoxaline ring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and does not cause any significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride in lab experiments is its strong fluorescence in the presence of copper ions. This makes it a promising candidate for the development of copper ion sensors. Another advantage is its good charge transport properties, which makes it a potential candidate for the development of organic electronic devices.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its properties for specific applications.
Zukünftige Richtungen
There are several future directions for the research on 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride. One direction is the development of more efficient and reproducible synthesis methods that can produce this compound in larger quantities. Another direction is the optimization of its properties for specific applications, such as the development of copper ion sensors or organic electronic devices.
Other future directions include the study of its potential applications in other fields of scientific research, such as catalysis or medicinal chemistry. Additionally, the development of new derivatives of this compound with improved properties or novel functionalities is another potential direction for future research. Overall, the research on 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is expected to continue to grow and expand in the coming years, leading to new discoveries and applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of copper ions, which makes it a promising candidate for the development of copper ion sensors.
Another area of research is the use of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14;/h2-4H,10H2,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQDRQMIOXNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)





![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)